3,6-Dinitro-9H-carbazole
Overview
Description
“3,6-Dinitro-9H-carbazole” is a chemical compound with the molecular formula C12H7N3O4 and a molecular weight of 257.2017 . It is also known by other names such as Carbazole, 3,6-dinitro-; 3,6-Dinitrocarbazole .
Synthesis Analysis
The synthesis of a carbazole-based compound, which could be similar to the synthesis of “3,6-Dinitro-9H-carbazole”, involves the Suzuki-Miyaura cross-coupling reaction . The solubility of the carbazole nucleus, which initially had limited solubility in organic solvents, was increased by adding an octyl group .
Molecular Structure Analysis
The molecular structure of “3,6-Dinitro-9H-carbazole” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,6-Dinitro-9H-carbazole” include a molecular weight of 257.2017 , a melting point of 365-367 °C , a boiling point of 537.2±30.0 °C (Predicted) , and a density of 1.610±0.06 g/cm3 (Predicted) .
Scientific Research Applications
1. Opto-Electronic Applications
- Summary of Application: 3,6-substituted carbazole-based polymers are widely studied due to their unique optical and electronic properties, high electron-donating ability, and photoconductivity . They are used in organic polymer-based optoelectronic devices such as organic light-emitting diodes (OLEDs), organic diode laser devices, organic thin film transistors and organic photovoltaics (OPVs) .
- Methods of Application: The synthetic strategies and characterizations of these polymers emphasize the influence of these modifications on their electronic structure and absorption properties . The role of intramolecular charge transfer (ICT) was highlighted by donor–acceptor architectures with tailoring energy levels .
- Results or Outcomes: The device with copolymers blended with 2- (4-biphenylyl)-5- (4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) has shown better performance across the current density of 38.5 mA cm −2 with the external quantum efficiency (EQE) of 0.6% which exhibited a saturated red emission at 628 nm .
2. CO2 Uptake and Removal Applications
- Summary of Application: Conjugated microporous polymers (CMPs) were treated as one of the superior porous materials for CO2 uptake . Two azo-linked CMPs namely: azo-carbazole (Azo-Cz) and azo-phenothiazine (Azo-Tz) were prepared from the reduction of the corresponding nitro monomers .
- Methods of Application: The polymers were prepared using sodium borohydride (NaBH4) and were well characterized using many spectroscopic techniques . According to TGA and BET analyses, these CMPs owned good specific surface areas (reaching 315 m2 g –1), and a significant thermal stability .
- Results or Outcomes: The CO2 adsorption capacities of these CMPs were very good: up to 40 and 94 mg g –1 at the experiment temperatures 298 and 273 K, respectively . The great CO2 uptake is due to high surface areas that facilitate powerful interactions with CO2 molecules .
1. Opto-Electronic Applications
- Summary of Application: 3,6-substituted carbazole-based polymers are widely studied due to their unique optical and electronic properties, high electron-donating ability, and photoconductivity . They are used in organic polymer-based optoelectronic devices such as organic light-emitting diodes (OLEDs), organic diode laser devices, organic thin film transistors and organic photovoltaics (OPVs) .
- Methods of Application: The synthetic strategies and characterizations of these polymers emphasize the influence of these modifications on their electronic structure and absorption properties . The role of intramolecular charge transfer (ICT) was highlighted by donor–acceptor architectures with tailoring energy levels .
- Results or Outcomes: The device with copolymers blended with 2- (4-biphenylyl)-5- (4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) has shown better performance across the current density of 38.5 mA cm −2 with the external quantum efficiency (EQE) of 0.6% which exhibited a saturated red emission at 628 nm .
2. CO2 Uptake and Removal Applications
- Summary of Application: Conjugated microporous polymers (CMPs) were treated as one of the superior porous materials for CO2 uptake . Two azo-linked CMPs namely: azo-carbazole (Azo-Cz) and azo-phenothiazine (Azo-Tz) were prepared from the reduction of the corresponding nitro monomers .
- Methods of Application: The polymers were prepared using sodium borohydride (NaBH4) and were well characterized using many spectroscopic techniques . According to TGA and BET analyses, these CMPs owned good specific surface areas (reaching 315 m2 g –1), and a significant thermal stability .
- Results or Outcomes: The CO2 adsorption capacities of these CMPs were very good: up to 40 and 94 mg g –1 at the experiment temperatures 298 and 273 K, respectively . The great CO2 uptake is due to high surface areas that facilitate powerful interactions with CO2 molecules .
1. Opto-Electronic Applications
- Summary of Application: 3,6-substituted carbazole-based polymers are widely studied due to their unique optical and electronic properties, high electron-donating ability, and photoconductivity . They are used in organic polymer-based optoelectronic devices such as organic light-emitting diodes (OLEDs), organic diode laser devices, organic thin film transistors and organic photovoltaics (OPVs) .
- Methods of Application: The synthetic strategies and characterizations of these polymers emphasize the influence of these modifications on their electronic structure and absorption properties . The role of intramolecular charge transfer (ICT) was highlighted by donor–acceptor architectures with tailoring energy levels .
- Results or Outcomes: The device with copolymers blended with 2- (4-biphenylyl)-5- (4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) has shown better performance across the current density of 38.5 mA cm −2 with the external quantum efficiency (EQE) of 0.6% which exhibited a saturated red emission at 628 nm .
2. CO2 Uptake and Removal Applications
- Summary of Application: Conjugated microporous polymers (CMPs) were treated as one of the superior porous materials for CO2 uptake . Two azo-linked CMPs namely: azo-carbazole (Azo-Cz) and azo-phenothiazine (Azo-Tz) were prepared from the reduction of the corresponding nitro monomers .
- Methods of Application: The polymers were prepared using sodium borohydride (NaBH4) and were well characterized using many spectroscopic techniques . According to TGA and BET analyses, these CMPs owned good specific surface areas (reaching 315 m2 g –1), and a significant thermal stability .
- Results or Outcomes: The CO2 adsorption capacities of these CMPs were very good: up to 40 and 94 mg g –1 at the experiment temperatures 298 and 273 K, respectively . The great CO2 uptake is due to high surface areas that facilitate powerful interactions with CO2 molecules .
properties
IUPAC Name |
3,6-dinitro-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4/c16-14(17)7-1-3-11-9(5-7)10-6-8(15(18)19)2-4-12(10)13-11/h1-6,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARXLBTXILYASE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3=C(N2)C=CC(=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186179 | |
Record name | 3,6-Dinitro-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dinitro-9H-carbazole | |
CAS RN |
3244-54-0 | |
Record name | 3,6-Dinitrocarbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3244-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dinitrocarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003244540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Dinitro-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dinitro-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.832 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,6-Dinitrocarbazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5YYP3DVN9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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